Product packaging for 2-(Ethylsulfanyl)acetohydrazide(Cat. No.:)

2-(Ethylsulfanyl)acetohydrazide

Cat. No.: B374959
M. Wt: 134.2g/mol
InChI Key: XMLACOSWPFOFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylsulfanyl)acetohydrazide is a specialized acetohydrazide derivative supplied as a high-purity compound for research and development purposes. It is strictly for research use only and is not intended for diagnostic, therapeutic, or personal use. Compounds featuring the acetohydrazide functional group are of significant interest in medicinal chemistry and organic synthesis. Research on structurally similar molecules, such as {2-[(2-hydroxyethyl)sulfanylmethyl]indol-3-yl}acetic hydrazide, demonstrates their role as key intermediates in the directed synthesis of nitrogen-containing heterocycles like pyrazole derivatives . These synthetic pathways are crucial for generating novel molecular scaffolds for pharmacological screening. The ethylsulfanyl moiety in its structure may influence its physicochemical properties, including electron distribution and lipophilicity, which can be critical for its behavior in synthetic applications and its interaction with biological targets. Potential research applications for this chemist include its use as a building block in the development of new compounds for investigating anti-inflammatory activity through computational methods like molecular docking, a technique established for analogous hydrazide-containing molecules . Researchers can utilize this chemical to explore structure-activity relationships (SAR) and develop new agents for scientific investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N2OS B374959 2-(Ethylsulfanyl)acetohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H10N2OS

Molecular Weight

134.2g/mol

IUPAC Name

2-ethylsulfanylacetohydrazide

InChI

InChI=1S/C4H10N2OS/c1-2-8-3-4(7)6-5/h2-3,5H2,1H3,(H,6,7)

InChI Key

XMLACOSWPFOFJV-UHFFFAOYSA-N

SMILES

CCSCC(=O)NN

Canonical SMILES

CCSCC(=O)NN

Origin of Product

United States

Synthetic Methodologies for 2 Ethylsulfanyl Acetohydrazide and Its Chemical Derivatives

Foundational Synthetic Routes to Hydrazides

The formation of the hydrazide functional group is a cornerstone of many synthetic pathways in organic and medicinal chemistry. Several reliable methods are employed, with the choice of route often depending on the nature of the starting materials and the desired reaction conditions.

Hydrazinolysis of Esters and Acyl Halides

A widely utilized and classical method for synthesizing acylhydrazides is the hydrazinolysis of esters. This reaction involves the treatment of an ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). The lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the substitution of the alkoxy group (-OR) with the hydrazinyl group (-NHNH₂), yielding the corresponding acetohydrazide. ekb.egyoutube.com For instance, ethyl acetate (B1210297) reacts with hydrazine to produce acetohydrazide. ekb.eg This method is generally efficient and can be carried out under relatively mild conditions, often by refluxing the reactants in a suitable solvent like ethanol (B145695). researchgate.net

Similarly, acyl halides, being more reactive than esters, readily undergo reaction with hydrazine to form hydrazides. However, due to their high reactivity, the reaction with acyl halides often requires careful control of the reaction conditions to avoid side reactions.

Reaction Pathways Involving Activated Amides

An alternative and often milder approach to hydrazides involves the use of activated amides. Standard amides are generally unreactive towards nucleophilic attack. However, by introducing an activating group on the amide nitrogen, the carbonyl carbon becomes more susceptible to nucleophilic substitution.

Recent research has demonstrated that activated amides can react with hydrazine under transition-metal-catalyst-free conditions, often in an aqueous environment at room temperature, to afford acyl hydrazides in good yields. researchgate.netnih.govnih.gov For example, N-benzoylpyrrolidin-2-one derivatives have been shown to react efficiently with hydrazine monohydrate in water to produce benzoylhydrazide. researchgate.net This method offers the advantage of proceeding under mild conditions and often with high efficiency.

Targeted Synthetic Approaches for 2-(Ethylsulfanyl)acetohydrazide Analogues and Precursors

The synthesis of the specific compound this compound requires methods to incorporate the ethylsulfanyl (CH₃CH₂S-) moiety. This can be achieved either by starting with a precursor that already contains this group or by introducing it onto an existing acetohydrazide scaffold.

Elaboration of the Acylhydrazide Scaffold

While less common for this specific compound, it is theoretically possible to start with a generic acetohydrazide and introduce the ethylsulfanyl group. This would likely involve the reaction of a haloacetohydrazide with ethanethiol (B150549) or its corresponding thiolate. However, a more direct and common approach involves building the molecule from a precursor already containing the desired sulfur-containing side chain.

Introduction of the Ethylsulfanyl Moiety in Acetohydrazide Structures

The most direct and practical synthesis of this compound involves the hydrazinolysis of its corresponding ester, ethyl 2-(ethylsulfanyl)acetate. This precursor is commercially available and can be synthesized through the reaction of a thiol with an ethyl haloacetate. For example, the reaction of 2-mercaptobenzothiazole (B37678) with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate is a known method for preparing a similar ethyl sulfanylacetate derivative. nih.gov

Once the precursor, ethyl 2-(ethylsulfanyl)acetate, is obtained, it can be readily converted to this compound by reacting it with hydrazine hydrate. nih.govyoutube.com This reaction follows the general principle of hydrazinolysis of esters. A study on the synthesis of 2-(2-chlorophenoxy)acetohydrazide (B1265988) describes a similar two-step process where o-chlorophenol is first reacted with ethyl chloroacetate to form the corresponding ester, which is then treated with hydrazine hydrate to yield the final hydrazide. researchgate.net

Table 1: Synthesis of this compound Precursor

ReactantsReagents/ConditionsProductReference
Ethanethiol, Ethyl chloroacetateBase (e.g., K₂CO₃), AcetoneEthyl 2-(ethylsulfanyl)acetate nih.gov

Table 2: Synthesis of this compound

ReactantReagents/ConditionsProductReference
Ethyl 2-(ethylsulfanyl)acetateHydrazine hydrate, Ethanol, RefluxThis compound youtube.comresearchgate.net

Strategies for Derivatization and Chemical Modification to Expand Structural Diversity

The this compound molecule possesses several reactive sites that can be targeted for chemical modification to generate a library of structurally diverse derivatives. The primary sites for derivatization are the terminal amino group (-NH₂) of the hydrazide moiety and the carbonyl group.

A common and straightforward derivatization involves the condensation reaction of the terminal amino group of this compound with various aldehydes and ketones. nih.govyoutube.com This reaction typically occurs under acidic or basic catalysis and results in the formation of the corresponding N-acylhydrazones. This approach allows for the introduction of a wide variety of substituents, depending on the structure of the aldehyde or ketone used.

Furthermore, the acylhydrazide functionality is a versatile precursor for the synthesis of various five-membered heterocyclic rings, which are important scaffolds in medicinal chemistry. For instance, acylhydrazides can undergo cyclization reactions to form oxadiazoles (B1248032) and thiadiazoles. The synthesis of 1,3,4-oxadiazoles can be achieved by reacting acylhydrazides with various reagents under dehydrative conditions. nih.gov Similarly, reaction with carbon disulfide can lead to the formation of dithiocarbazates, which are precursors to thiadiazole rings. researchgate.net The synthesis of pyrazole (B372694) derivatives from hydrazides is also a well-established transformation. nih.govyoutube.comorganic-chemistry.org

The sulfur atom in the ethylsulfanyl group can also be a site for modification, for example, through oxidation to the corresponding sulfoxide (B87167) or sulfone, further expanding the chemical diversity of the derivatives. nih.gov

Table 3: Potential Derivatization Reactions of this compound

Reaction TypeReagentsProduct TypeReference
Hydrazone formationAldehydes, KetonesN-Acylhydrazones nih.govyoutube.com
Oxadiazole formationDehydrating agents1,3,4-Oxadiazoles nih.gov
Thiadiazole formationCarbon disulfide1,3,4-Thiadiazoles researchgate.net
Pyrazole formation1,3-Dicarbonyl compoundsPyrazoles nih.govyoutube.comorganic-chemistry.org

Condensation Reactions for the Formation of Hydrazones (Schiff Bases)

The reaction of the terminal primary amine of the hydrazide group in this compound with aldehydes or ketones leads to the formation of hydrazones, also known as Schiff bases. This condensation reaction is a fundamental transformation for creating new carbon-nitrogen double bonds. The resulting N-acylhydrazones are often stable, crystalline solids and serve as crucial intermediates for further synthetic manipulations.

For instance, the condensation of various acetohydrazide derivatives with substituted aldehydes is a common strategy. researchgate.netmui.ac.ir In a typical procedure, equimolar amounts of the hydrazide and the aldehyde are refluxed in a solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid or concentrated sulfuric acid) to facilitate the reaction. mui.ac.irnih.gov The resulting hydrazone often precipitates from the solution upon cooling or after pouring the reaction mixture into ice water. nih.gov

This methodology has been employed to synthesize a series of pyridazine-acetohydrazide hybrids by coupling 2-(5-cyano-6-oxo-3,4-diphenylpyridazine-1-6H-yl) acetohydrazide with various substituted aldehydes. researchgate.net Similarly, hydrazones have been prepared from 2-hydroxy-2-phenyl-acetohydrazide and 5-nitro-2-furaldehyde. nih.gov

Table 1: Examples of Hydrazone Synthesis from Hydrazide Derivatives

Hydrazide Reactant Aldehyde/Ketone Reactant Catalyst/Conditions Product Type
2-(5-cyano-6-oxo-3,4-diphenylpyridazine-1-6H-yl) acetohydrazide Substituted aldehydes Reflux Pyridazine-acetohydrazide hybrids
2-hydroxy-2-phenyl-acetohydrazide 5-nitro-2-furaldehyde Glacial acetic acid, ethanol, reflux N-acylhydrazone

Intramolecular Cyclization Pathways to Diverse Heterocyclic Scaffolds.

The hydrazone and hydrazide derivatives of this compound are pivotal precursors for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. These reactions are driven by the nucleophilic character of the nitrogen and, in some cases, the sulfur atoms, which can attack electrophilic centers to form five, six, or even seven-membered rings.

Pyrazoles: Pyrazoles are commonly synthesized through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. mdpi.com While direct synthesis from this compound is less common, its derivatives can be transformed into pyrazole-containing molecules. For example, hydrazones derived from acetohydrazides can undergo oxidative cyclization to yield pyrazoles. organic-chemistry.org A mild and convenient copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives. organic-chemistry.org

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles from acetohydrazide derivatives is a well-established process. One common method involves the dehydrative cyclization of diacylhydrazines, which are formed by the reaction of a hydrazide with an acyl chloride. nih.gov Another approach is the oxidative cyclization of N-acylhydrazones using reagents like acetic anhydride (B1165640) or iodine. nih.govorganic-chemistry.org For instance, 5-nitrofuran-oxadiazole derivatives have been obtained by reacting N-acylhydrazones with acetic anhydride. nih.gov Furthermore, 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione was synthesized through the ring closure of 2-(pyrimidin-2-ylthio)acetohydrazide with carbon disulphide. nih.gov

Thiadiazoles: 1,3,4-Thiadiazole derivatives can be synthesized from thiosemicarbazide (B42300) precursors, which are accessible from hydrazides. The reaction of an acetohydrazide with an isothiocyanate yields a hydrazinecarbothioamide (a thiosemicarbazide derivative). nih.gov These intermediates can then be cyclized under acidic conditions, for example, using concentrated sulfuric acid, to afford 2-amino-1,3,4-thiadiazoles. nih.gov Alternatively, hydrazides can be reacted with carbon disulfide in the presence of a base to form a dithiocarbazate salt, which upon treatment with an acid cyclizes to a mercapto-thiadiazole.

Table 2: Synthesis of Five-Membered Heterocycles

Target Heterocycle Precursor Key Reagents/Conditions
Pyrazole β,γ-unsaturated hydrazone Cu-catalyst, aerobic oxidation organic-chemistry.org
1,3,4-Oxadiazole N-acylhydrazone Acetic anhydride, reflux nih.gov
1,3,4-Oxadiazole 2-(pyrimidin-2-ylthio)acetohydrazide Carbon disulphide, KOH, ethanol nih.gov

Pyridines: The synthesis of pyridine (B92270) rings often involves the condensation of β-dicarbonyl compounds with an amine source. While not a direct cyclization of the this compound core, this moiety can be incorporated into larger molecules that then undergo pyridine ring formation. For example, a pyridyl-thienyl acetohydrazide derivative has been synthesized as a ligand. nih.gov

Pyridazines: Pyridazine derivatives can be synthesized from hydrazones. For instance, a copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones can yield 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines. organic-chemistry.org Another method involves the reaction of 1,2-diacyl compounds with hydrazine hydrate. liberty.edu

Pyrimidines: Pyrimidine (B1678525) synthesis often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a urea (B33335) or thiourea (B124793) derivative. In a related synthesis, thiophene-substituted chalcones can be cyclized with thiourea to produce pyrimidine-2-thiols. nih.gov The resulting thiol can then be alkylated, for instance with methyl iodide, to give a 2-(methylsulfanyl)pyrimidine, which can further react with nucleophiles. nih.gov

Quinazolinones: Quinazolinone derivatives can be synthesized through various routes. One method involves the reaction of 2-aminobenzoic acid derivatives with an appropriate reagent to form the heterocyclic ring. For example, 2-substituted quinazolin-4(3H)-ones have been synthesized starting from 2-methoxybenzoic acid, which undergoes a series of transformations including amidation, cyclization, and functional group manipulations. nih.gov In another approach, 2-vinyl-3H-quinazolin-4-one can be alkylated at the N3 position using various benzyl (B1604629) bromides in the presence of potassium carbonate. nih.gov

Chemical Transformations at the Thioether Linkage: Formation and Reactions of C-S Bonds

The thioether linkage in this compound and its derivatives is a key functional group that can undergo various chemical transformations. The formation of such C-S bonds is a fundamental operation in organic synthesis. acsgcipr.org

One of the primary reactions involving the thioether is its formation. This can be achieved through the nucleophilic substitution of an alkyl halide with a thiol. For example, ethyl 2-(5-amino-1,3,4-thiadiazole-2-yl-thio)acetate was synthesized by reacting 2-amino-5-mercapto-1,3,4-thiadiazole with ethyl chloroacetate in the presence of potassium hydroxide. nih.gov This resulting ester can then be converted to the corresponding acetohydrazide by reaction with hydrazine hydrate. nih.gov

The sulfur atom in the thioether can also be the site of further reactions. For instance, it can act as a nucleophile. In the synthesis of pyrimidine derivatives, a 2-(methylsulfanyl)pyrimidine can react with a nucleophile like N-methylpiperazine, displacing the methylsulfanyl group to form a new C-N bond. nih.gov

N-Alkylation and Further Substituent Modifications of the Hydrazide Core

The hydrazide core of this compound offers opportunities for further functionalization, particularly through N-alkylation. Selective N-alkylation of acylhydrazones can be challenging, but methods have been developed to control the regioselectivity. For example, the N-alkylation of 2-hydroxybenzaldehyde acylhydrazones has been achieved by forming an Fe(III) complex, which directs the alkylation to the desired nitrogen atom. researchgate.net This method has been used to synthesize a range of 2-hydroxybenzaldehyde acyl(alkyl)hydrazones using combinations of alkylating agents. researchgate.net

Further modifications of the hydrazide core can involve reactions at the amide nitrogen or the terminal nitrogen after initial transformations. For instance, after the formation of a heterocyclic ring like a quinazolinone, the nitrogen atom of the former hydrazide moiety can be part of the new ring system and can be further alkylated or functionalized. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Ethylsulfanyl Acetohydrazide and Its Derivatives

Reactivity Profiles of the Hydrazide Functional Group

The hydrazide functional group (-CONHNH2) is the primary center of reactivity in 2-(Ethylsulfanyl)acetohydrazide, bestowing upon it a rich and varied chemical character.

Hydrazides are recognized as potent nucleophiles, a characteristic attributed to the presence of two adjacent nitrogen atoms, each possessing a lone pair of electrons. This feature leads to the "alpha effect," where the nucleophilicity of the nitrogen atom adjacent to the carbonyl group is enhanced. However, the reactivity of hydrazides is more complex than that of simple amines due to their ambident nature. researchgate.netacs.org An ambident nucleophile is a chemical species that possesses two or more distinct nucleophilic centers, allowing it to react at different sites depending on the reaction conditions and the nature of the electrophile.

In the case of hydrazides like this compound, the two nitrogen atoms of the hydrazide group and the carbonyl oxygen can all act as nucleophilic centers. The terminal amino group (-NH2) is typically the most nucleophilic and is the primary site of reaction in many cases, such as in the formation of hydrazones through reaction with aldehydes and ketones. However, the nitrogen atom adjacent to the carbonyl group can also participate in nucleophilic attack, particularly after deprotonation. researchgate.netarkat-usa.org This ambident reactivity is a key factor in the synthetic utility of hydrazides, enabling the construction of a wide variety of heterocyclic compounds. arkat-usa.org The choice of solvent and base can influence the site of nucleophilic attack, thereby directing the outcome of the reaction.

Hydrazones, which are readily formed from the reaction of this compound with aldehydes and ketones, can exist in different tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. libretexts.org The two primary forms of tautomerism observed in hydrazones are keto-enol and amido-iminol tautomerism. researchgate.net

Keto-Enol Tautomerism: This involves the migration of a proton from an alpha-carbon to the carbonyl oxygen, resulting in the formation of an enol. While the keto form is generally more stable for simple aldehydes and ketones, the stability of the enol form can be influenced by factors such as conjugation, intramolecular hydrogen bonding, and aromaticity. youtube.commasterorganicchemistry.com In hydrazone derivatives of this compound, the equilibrium between the keto and enol forms can be influenced by the nature of the substituent attached to the hydrazone moiety.

Amido-Iminol Tautomerism: This is a specific type of tautomerism that occurs in amides and related compounds, including hydrazides. It involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in the formation of an iminol. The amido form is generally the more stable tautomer. However, the iminol form can be an important intermediate in certain reactions. researchgate.net The existence of these tautomeric equilibria is significant as the different tautomers can exhibit distinct chemical reactivities and biological activities. bohrium.com

The following table summarizes the key tautomeric equilibria in hydrazone derivatives:

Tautomeric EquilibriumDescription
Keto-EnolAn equilibrium between a ketone/aldehyde form and an enol form (a C=C double bond with an adjacent hydroxyl group). libretexts.orgresearchgate.net
Amido-IminolAn equilibrium between an amide form (-CONH-) and an iminol form (-C(OH)=N-). researchgate.net

Mechanistic Studies of Cyclization and Derivatization Reactions

The reactivity of the hydrazide group in this compound makes it a valuable precursor for the synthesis of a wide range of derivatives, including various heterocyclic systems, through cyclization and derivatization reactions. researchgate.nettaylorfrancis.comresearchgate.netekb.egthermofisher.comnih.govchemcoplus.co.jp

Mechanistic studies have shown that the cyclization of hydrazides can proceed through various pathways, often involving an initial nucleophilic attack by one of the nitrogen atoms of the hydrazide group, followed by an intramolecular condensation or displacement reaction. For instance, the reaction of a related compound, 2-methylsulfanyl-4-oxo-3(4H)-quinazolinyl acetohydrazide, with hydrazine (B178648) hydrate (B1144303) at elevated temperatures leads to thermally induced cyclization, yielding different heterocyclic products depending on the solvent. researchgate.net This highlights the tunability of these reactions to achieve desired molecular architectures.

Derivatization reactions of this compound can be used to introduce a wide variety of functional groups, thereby modifying its physicochemical and biological properties. taylorfrancis.comresearchgate.net Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form N-acylhydrazides. researchgate.net

Alkylation: Reaction with alkyl halides to introduce alkyl groups on the nitrogen atoms. acs.org

Formation of Schiff bases (hydrazones): Condensation with aldehydes and ketones. semanticscholar.org

The mechanisms of these reactions are well-established and generally involve the nucleophilic attack of the hydrazide nitrogen on the electrophilic center of the derivatizing agent.

Investigation of Chemical Mechanisms in Molecular Interactions

Understanding the chemical mechanisms through which this compound and its derivatives interact with biological systems is crucial for the rational design of new therapeutic agents. This section explores the mechanistic insights gained from chemical assays and computational studies.

Certain derivatives of this compound have been investigated for their antioxidant properties, specifically their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method used to evaluate the radical scavenging activity of compounds. mdpi.comencyclopedia.pub The mechanism of the DPPH assay involves the transfer of a hydrogen atom from the antioxidant molecule to the stable DPPH radical, resulting in the reduction of DPPH and a corresponding change in color from violet to yellow, which can be monitored spectrophotometrically. mdpi.com

The radical scavenging activity of these compounds is often attributed to the presence of specific functional groups that can readily donate a hydrogen atom. The primary mechanisms by which phenolic compounds, for example, scavenge radicals are hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov

A study on hydrazones derived from 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio)acetohydrazide demonstrated significant radical scavenging activity in the DPPH assay. researchgate.net The presence of the sterically hindered phenolic hydroxyl group is crucial for this activity. The mechanism likely involves the donation of the hydrogen atom from the phenolic hydroxyl group to the DPPH radical. The bulky tert-butyl groups help to stabilize the resulting phenoxyl radical, preventing it from participating in further reactions.

The following table presents the DPPH radical scavenging activity (IC50 values) for a series of hydrazones of 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio)acetohydrazide:

CompoundSubstituent on BenzaldehydeIC50 (μM)
1 4-Hydroxy25.1
2 4-Methoxy39.8
3 3,4-Dimethoxy50.1
4 4-Chloro63.1
5 4-Nitro100.0

Data sourced from a study on the radical scavenging activity of hydrazone derivatives. researchgate.net

Hydrazide derivatives are a well-known class of compounds with the potential to act as enzyme inhibitors. ontosight.aimdpi.com The mechanism of enzyme inhibition often involves the binding of the inhibitor to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring. Molecular docking studies are powerful computational tools used to predict and analyze the binding interactions between a ligand (the inhibitor) and a protein (the enzyme). researchgate.netsci-hub.seresearchgate.netnih.govnih.gov

For derivatives of this compound, the hydrazone linkage and the various substituents can play a critical role in the binding affinity and specificity for a particular enzyme. The binding interactions can include:

Hydrogen bonding: The amide and hydrazone functionalities can act as hydrogen bond donors and acceptors, forming hydrogen bonds with amino acid residues in the active site.

Hydrophobic interactions: The ethylsulfanyl group and any aromatic rings present in the derivatives can engage in hydrophobic interactions with nonpolar regions of the active site.

π-π stacking: Aromatic rings can interact with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan through π-π stacking.

These interactions collectively determine the binding energy and the stability of the enzyme-inhibitor complex. By understanding these interactions at a molecular level, it is possible to design more potent and selective enzyme inhibitors. For example, docking studies of thiazole (B1198619) derivatives have been used to understand their inhibitory activity against phospholipase A2. nih.gov Similarly, the inhibitory potential of benzothiazole-bearing N-sulfonamide 2-pyridone derivatives against the USP7 enzyme has been explored through synthesis and molecular modeling. nih.govacs.org While specific studies on this compound are not prevalent, the general principles of enzyme inhibition and the insights from related hydrazide derivatives provide a framework for understanding its potential in this area.

Coordination Chemistry of 2 Ethylsulfanyl Acetohydrazide and Its Analogues

Ligand Design and Coordination Modes in Metal Complexes

The molecular architecture of 2-(Ethylsulfanyl)acetohydrazide is central to its function as a versatile chelating agent. The strategic placement of different donor atoms allows for flexible coordination behavior, accommodating the electronic and steric preferences of various metal ions.

Identification of Potential Donor Atoms within the Hydrazide and Thioether Moieties

The this compound ligand possesses several potential donor atoms, primarily located within its hydrazide (-CONHNH₂) and thioether (-S-) groups. These include the carbonyl oxygen, the nitrogen atoms of the hydrazide moiety, and the thioether sulfur. The ability of these atoms to donate lone pairs of electrons allows the molecule to act as a ligand in coordination complexes. researchgate.net

Carbonyl Oxygen: The oxygen atom of the carbonyl group (C=O) is a hard donor atom, readily coordinating to a variety of metal ions.

Amine Nitrogen: The hydrazide group contains two nitrogen atoms—the amide nitrogen and the terminal amine (NH₂) nitrogen. The terminal amine nitrogen is generally the more basic and sterically accessible of the two, making it a primary site for coordination. redalyc.org In many hydrazone analogues, which are derivatives of hydrazides, the azomethine nitrogen (-N=CH) is a key coordination site. redalyc.orgresearchgate.netnih.gov

Thioether Sulfur: The sulfur atom of the ethylsulfanyl group presents a soft donor site. Its participation in coordination depends on the affinity of the metal ion for sulfur and the conformational flexibility of the ligand backbone, which must orient the sulfur atom correctly for chelation.

The presence of both hard (oxygen), borderline (nitrogen), and soft (sulfur) donor atoms within the same molecule makes ligands like this compound particularly interesting for studying the coordination preferences of different metal centers.

Characterization of Bidentate, Tridentate, and Bridging Coordination Behavior

The multiplicity of donor sites in this compound and its analogues allows for several coordination modes, which have been extensively characterized in the literature for similar molecules.

Bidentate Coordination: The most common coordination mode for hydrazide-type ligands involves chelation through the carbonyl oxygen and the azomethine or amine nitrogen atom, forming a stable five-membered ring. researchgate.netnih.govedu.krd This O,N-donor behavior makes the ligand act as a bidentate chelating agent. In some cases, coordination can occur through the two nitrogen atoms of a hydrazone derivative. redalyc.org

Tridentate Coordination: If the thioether sulfur atom participates in bonding along with the carbonyl oxygen and the amine nitrogen, the ligand can act as a tridentate chelator with an O,N,S-donor set. nih.gov This mode requires the ligand to adopt a specific conformation to bring all three donor atoms into the coordination sphere of a single metal ion. Analogous ligands have been shown to behave in a tridentate fashion, coordinating through ONO or NOS donor sequences. researchgate.netnih.gov

Bridging Coordination: Ligands can also link two or more metal centers, acting as a bridge. nih.gov This can occur if the donor atoms of the ligand are unable to chelate to a single metal ion due to steric constraints or if the ligand has multiple distinct coordination sites. For instance, the hydrazide group could potentially bridge two metal ions, a coordination mode that leads to the formation of polynuclear complexes or coordination polymers.

Synthesis and Comprehensive Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues is typically straightforward, yielding stable solid products that can be comprehensively characterized using a suite of spectroscopic and analytical techniques.

Complexation with Diverse Transition Metal Ions

Hydrazide and hydrazone ligands have been successfully used to synthesize complexes with a wide array of transition metal ions. The general synthetic method involves the reaction of the ligand with a metal salt (such as chlorides, sulfates, or nitrates) in a suitable solvent, often ethanol (B145695) or methanol, sometimes under reflux conditions. semanticscholar.orgrdd.edu.iqcyberleninka.ru Stable mononuclear and polynuclear complexes have been isolated for metals including:

Copper(II) redalyc.orgresearchgate.net

Nickel(II) redalyc.orgresearchgate.net

Cobalt(II/III) nih.govsemanticscholar.org

Manganese(II) nih.govsemanticscholar.org

Zinc(II) nih.govrdd.edu.iq

Iron(III) nih.gov

Cadmium(II) nih.govrdd.edu.iqsemanticscholar.org

The stoichiometry of the resulting complexes, such as 1:1 or 1:2 metal-to-ligand ratios, depends on the specific metal, the reaction conditions, and the coordination mode of the ligand. nih.govnih.gov

Spectroscopic Methods for Coordination Confirmation

Spectroscopic techniques are indispensable for confirming the coordination of the ligand to the metal ion. Infrared and UV-Visible spectroscopy are particularly powerful tools for this purpose.

Infrared (IR) Spectroscopy: Comparing the IR spectrum of the free ligand with that of the metal complex provides clear evidence of coordination. Key diagnostic bands include the C=O (carbonyl) and N-H (amine) stretching vibrations. Upon coordination, the C=O stretching frequency typically shifts to a lower wavenumber, indicating the weakening of the bond due to electron donation from the oxygen to the metal. nih.govhilarispublisher.com Similarly, shifts in the N-H bands are also observed. The formation of new, weaker bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the M-O and M-N stretching vibrations, directly confirming the formation of coordinate bonds. nih.govhilarispublisher.com

Table 1: Typical Infrared Spectral Changes Upon Complexation of Hydrazide/Hydrazone Ligands This table is interactive. Hover over the data for more information.

Vibrational ModeFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Inference
ν(N-H)~3330Shifted (e.g., ~3400 or lower)Involvement of Amine/Amide Nitrogen in Coordination. hilarispublisher.com
ν(C=O)~1660-1690Lower Frequency (e.g., ~1620)Coordination via Carbonyl Oxygen. semanticscholar.orgnih.gov
ν(C=N) (in analogues)~1620ShiftedCoordination via Azomethine Nitrogen. nih.gov
ν(M-N)N/A~450-570Formation of Metal-Nitrogen Bond. nih.govhilarispublisher.com
ν(M-O)N/A~550-660Formation of Metal-Oxygen Bond. nih.govhilarispublisher.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere. While the free ligand typically exhibits intra-ligand transitions (π → π* and n → π*) in the UV region, the spectra of its transition metal complexes show additional bands in the visible region. mdpi.com These new, lower-energy bands are assigned to d-d electronic transitions within the metal's d-orbitals. The position and intensity of these bands are characteristic of the metal ion and its coordination geometry (e.g., octahedral, tetrahedral). semanticscholar.orgresearchgate.net Ligand-to-metal charge transfer (LMCT) bands may also appear. mdpi.com

Table 2: Representative Electronic Transitions for Transition Metal Complexes with Hydrazide/Hydrazone Analogues This table is interactive. Click on a row to highlight it.

Metal IonTypical GeometryObserved d-d Transitions
Co(II)Octahedral⁴T₁g → ⁴T₂g(F), ⁴T₁g → ⁴A₂g(F), ⁴T₁g → ⁴T₁g(P). semanticscholar.org
Ni(II)Octahedral³A₂g → ³T₂g(F), ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P). semanticscholar.org
Cu(II)Distorted Octahedral / Square Planar²E_g → ²T₂g (for Octahedral). semanticscholar.org

Crystallographic Analysis of Coordination Geometries

Octahedral: This is a common geometry for coordination number six and is frequently observed for Mn(II), Co(II), and Ni(II) complexes. nih.govnih.gov

Distorted Octahedral: Due to factors like the Jahn-Teller effect (especially in Cu(II) complexes) or the steric constraints of the ligand, ideal octahedral geometry is often distorted. nih.gov

Square Planar: This four-coordinate geometry is characteristic of d⁸ metal ions like Ni(II) in certain ligand fields and is also common for Cu(II) complexes. redalyc.orgnih.gov

Tetrahedral: Four-coordinate complexes, particularly those of d¹⁰ ions like Zn(II) and Cd(II), often adopt a tetrahedral geometry. nih.gov

Table 3: Common Coordination Geometries for Metal Complexes of Hydrazide Analogues This table provides a summary of typical geometries. Specific structures can vary.

Metal IonCoordination NumberTypical Geometry
Mn(II)6Octahedral. nih.gov
Co(II)6 or 4Octahedral or Square Planar. redalyc.orgnih.gov
Ni(II)6Octahedral. nih.govsemanticscholar.org
Cu(II)4 or 6Square Planar or Distorted Octahedral. nih.gov
Zn(II)4Tetrahedral. nih.gov
Cd(II)4Tetrahedral. nih.gov

Influence of Complexation on the Electronic and Structural Properties of the Ligand

The coordination of this compound and its analogues to metal centers induces significant changes in their electronic and structural properties. These alterations are a direct consequence of the donation of electron density from the ligand's donor atoms to the metal ion's vacant orbitals, leading to the formation of coordinate bonds. The primary mode of coordination for acetohydrazide-type ligands is typically bidentate, involving the carbonyl oxygen atom and the terminal nitrogen atom of the hydrazinyl group, forming a stable five-membered chelate ring. mdpi.comnih.gov

Upon complexation, the ligand can exist in either its neutral keto form or its deprotonated enol form. In the keto form, it coordinates as a neutral molecule. However, in the presence of a base or under appropriate pH conditions, the proton of the -NH- group adjacent to the carbonyl can be lost, leading to tautomerization to the enol form (-C(OH)=N-). This enolic oxygen, along with the azomethine nitrogen, can then coordinate to the metal ion. This deprotonation and subsequent coordination as an anionic ligand significantly alters the electronic distribution within the molecule. nih.govkoreascience.kr

These electronic and structural changes are readily observable through spectroscopic techniques, particularly infrared (IR) and UV-Visible spectroscopy.

Infrared Spectroscopy: The IR spectrum of the free ligand shows characteristic bands for the C=O (amide I), N-H, and C-N groups. Upon coordination, these bands undergo noticeable shifts.

Amide I (ν(C=O)) : The stretching vibration of the carbonyl group typically shifts to a lower frequency (wavenumber) in the complex. This indicates a weakening of the C=O double bond due to the coordination of the carbonyl oxygen to the metal center, which pulls electron density away from the bond. ias.ac.in

ν(N-H) : The stretching vibration of the primary amine group (-NH2) also shifts, often to a lower wavenumber, upon coordination of the nitrogen atom.

Amide II [δ(N-H) + ν(C-N)] : This band, resulting from a combination of N-H bending and C-N stretching, also shifts upon complexation, reflecting the change in the electronic environment of the amide group. ias.ac.in

New Bands : In cases of enolization, the ν(C=O) band disappears and is replaced by new bands corresponding to ν(C=O-M) and ν(C=N), providing clear evidence of this tautomeric form. nih.gov Furthermore, new, typically weak bands appear in the far-infrared region, which are assigned to the metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) stretching vibrations, directly confirming the formation of coordinate bonds. researchgate.net

Interactive Data Table: Representative IR Spectral Shifts Upon Complexation of Hydrazide/Hydrazone Ligands

Functional GroupFree Ligand (cm⁻¹)Complex (cm⁻¹)Shift (Δν, cm⁻¹)RationaleReference
Amide I (C=O)~1695~1620-1650NegativeWeakening of C=O bond upon coordination of oxygen to metal. ias.ac.in
C=N (Azomethine)~1945~1590-1610NegativeCoordination of azomethine nitrogen to the metal center. ias.ac.in
N-H~3200-3300Lower frequencyNegativeCoordination of amine nitrogen to the metal center. hilarispublisher.com
N-N~1000Higher frequencyPositiveIncreased double bond character due to chelate ring formation. ias.ac.in

Structural Changes: Single-crystal X-ray diffraction analysis provides definitive proof of the structural modifications within the ligand upon complexation. Coordination results in a distorted geometry for the ligand compared to its free state. For instance, in a polymeric Ni(II) complex with the analogous ligand 2-(4-bromophenoxy)acetohydrazide (B95197), the ligand acts as a bidentate chelator, binding through the carbonyl oxygen and the amine nitrogen. mdpi.com This chelation fixes the conformation of the ligand and alters bond lengths and angles. The Ni-O and Ni-N bond distances are established, and the geometry around the metal center is typically distorted from ideal geometries (e.g., distorted octahedron) to accommodate the ligand's bite angle. mdpi.com

Interactive Data Table: Selected Bond Distances (Å) and Angles (°) in a Ni(II) Complex with a 2-(Aryloxy)acetohydrazide Analogue

ParameterBondValueDescriptionReference
Bond LengthNi-O (carbonyl)~2.05Coordinate bond between Nickel and carbonyl oxygen. mdpi.com
Bond LengthNi-N (amine)~2.10Coordinate bond between Nickel and amine nitrogen. mdpi.com
Bond AngleO-Ni-N~78°Bite angle of the five-membered chelate ring. mdpi.com
Geometry-Distorted OctahedronThe coordination sphere around the Ni(II) ion. mdpi.com

Formation of Coordination Polymers and Supramolecular Assemblies Involving Hydrazide Ligands

Hydrazide and hydrazone ligands, including this compound and its derivatives, are effective building blocks for the construction of coordination polymers and extended supramolecular assemblies. rsc.org A coordination polymer is an inorganic or organometallic polymer structure containing metal cation centers linked by organic ligands. youtube.com The ability of hydrazide-based ligands to bridge multiple metal centers is key to the formation of these one-, two-, or three-dimensional networks.

The formation of these structures is typically achieved through self-assembly processes, where metal salts and the ligand are crystallized together under specific conditions, such as slow evaporation or solvent diffusion. youtube.com The hydrazide moiety offers several potential bridging modes. While simple chelation to a single metal center is common, the hydrazide group (-CO-NH-NH2) can also act as a bridge between two or more metal ions. For example, after deprotonation, the enolate form can bridge two metal centers, a mode observed in some copper(II) coordination polymers where the hydrazide (–N–N–) group itself acts as a short bridge. rsc.org

In many cases, the dimensionality of the polymer is extended not by the hydrazide ligand alone, but through the synergistic action of ancillary bridging ligands like halides (e.g., Cl⁻, Br⁻), pseudohalides (e.g., SCN⁻), or other spacer ligands introduced into the reaction. mdpi.commdpi.com For example, a Ni(II) complex with 2-(4-bromophenoxy)acetohydrazide forms a one-dimensional (1D) polymer chain where the individual [Ni(ligand)(solvent)Cl]⁺ units are linked by bridging chloride ions. mdpi.com Similarly, thiocyanate (B1210189) anions are known to form robust bridges between metal centers, leading to 1D chains or 2D sheets, with the hydrazide ligand serving to complete the coordination sphere of the metal ions. mdpi.com

Interactive Data Table: Examples of Coordination Polymers with Hydrazide-Type Ligands

Metal IonHydrazide/Hydrazone LigandBridging Unit(s)DimensionalitySupramolecular InteractionsReference
Cu(II)N,N′-di-L-leucine hydrazideHydrazide & 4,4′-bipyridine2D NetworkHydrogen bonding rsc.org
Ni(II)2-(4-bromophenoxy)acetohydrazideBridging Cl⁻ ions1D Chain- mdpi.com
Cd(II)Hydrazonophthalazine derivativeBridging Cl⁻ ions1D ChainHirshfeld surface interactions mdpi.com
Ag(I)4-benzoyl pyridine (B92270)Bridging SCN⁻ ions2D PolymerHydrogen bonding, π-π stacking mdpi.com

Structure Activity Relationship Sar Studies of 2 Ethylsulfanyl Acetohydrazide Derivatives

Fundamental Principles of SAR in Hydrazide and Thioether-Containing Compounds

The core principle of SAR is that the biological activity of a compound is a direct function of its chemical structure. numberanalytics.com By systematically altering different parts of a molecule, researchers can identify the key structural features, known as pharmacophores, that are responsible for its biological activity. slideshare.net This knowledge is then used to design new compounds with enhanced potency, selectivity, and reduced side effects. slideshare.net

Key factors that influence SAR include:

Molecular Shape and Size: The three-dimensional arrangement of atoms significantly impacts how a molecule interacts with its biological target. numberanalytics.com

Functional Groups: The presence and positioning of functional groups dictate the types of interactions (e.g., hydrogen bonding, ionic interactions) a molecule can form. solubilityofthings.comnumberanalytics.com

Stereochemistry: The spatial arrangement of atoms can drastically affect a molecule's biological activity. numberanalytics.com

Physicochemical Properties: Properties like lipophilicity (fat solubility), electronic effects, and steric factors play a crucial role in a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Hydrazide Moiety:

The hydrazide functional group (-CONHNH2) is a versatile component in medicinal chemistry, found in numerous clinically used drugs. mdpi.comresearchgate.net Its presence can confer a range of biological activities, including antimicrobial, anticonvulsant, and antidepressant properties. mdpi.com The hydrazide group can act as a hydrogen bond donor and acceptor, contributing to the binding affinity of a compound to its target. ingentaconnect.comnih.gov Furthermore, it can serve as a linker or scaffold for the synthesis of more complex heterocyclic compounds with diverse pharmacological profiles. mdpi.com In the context of SAR, modifications to the hydrazide group, such as substitution on the terminal nitrogen, can significantly impact a compound's biological activity. acs.org

Thioether Moiety:

The thioether group (-S-), particularly the ethylsulfanyl group in 2-(Ethylsulfanyl)acetohydrazide, also plays a significant role in determining biological activity. Thioethers are found in a variety of therapeutic agents and are known for their metabolic stability. tandfonline.comnih.gov The sulfur atom in a thioether is a weak nucleophile and is generally unprotonated over a wide pH range. taylorandfrancis.com The presence of a thioether can influence a molecule's lipophilicity and its ability to interact with specific residues in a biological target. acs.org The oxidation of the thioether to a sulfoxide (B87167) or sulfone can also modulate biological activity, a property that has been exploited in the design of ROS-responsive drug delivery systems. taylorandfrancis.com SAR studies on thioether-containing compounds often involve varying the alkyl or aryl groups attached to the sulfur atom to optimize target engagement and pharmacokinetic properties. nih.govacs.org

Correlation between Molecular Structural Modifications and Molecular Target Interactions

The biological activity of this compound derivatives is intricately linked to their molecular structure. Modifications to different parts of the molecule can lead to significant changes in their interactions with biological targets such as receptors and enzymes.

The ethylsulfanyl moiety [(CH3CH2S-)] is a key structural feature of this compound that can significantly influence its interaction with biological receptors. The sulfur atom, with its lone pairs of electrons, can participate in various non-covalent interactions, including hydrogen bonds and van der Waals forces, which are crucial for receptor recognition and binding.

The hydrazide group (-CONHNH2) and its derivatives, hydrazones (-CONHN=CR1R2), are prevalent scaffolds in enzyme inhibitors. ingentaconnect.comnih.gov These functional groups are key to the inhibitory activity of many compounds against a variety of enzymes.

For instance, hydrazide-based compounds have demonstrated notable efficacy as histone deacetylase (HDAC) inhibitors. ingentaconnect.comnih.gov The hydrazide moiety can act as a zinc-binding group (ZBG), chelating the zinc ion in the active site of HDACs and thereby inhibiting their function. acs.orgnih.gov This interaction is crucial for the anti-cancer and anti-inflammatory effects observed with some of these inhibitors.

Hydrazide-hydrazones have also been identified as effective inhibitors of laccase, a copper-containing enzyme. mdpi.com In these cases, the hydrazone linker, combined with terminal benzene (B151609) units, plays a pivotal role in stabilizing the molecule within the enzyme's substrate-binding pocket. mdpi.com

Furthermore, derivatives of hydrazides have been investigated as inhibitors of other enzymes, including:

Monoamine Oxidase (MAO): Certain hydrazide derivatives, like isocarboxazid (B21086) and nialamide, are known MAO inhibitors used in the treatment of depression. mdpi.com

Glutamic Acid Decarboxylase (GAD) and GABA-α-Oxoglutarate Aminotransferase (GABA-T): While specific SAR studies on this compound for these enzymes are not detailed in the provided context, the general principles of hydrazide interactions suggest potential for modulation of these targets involved in neurotransmitter metabolism.

The inhibitory profile of these compounds is often dictated by the nature of the substituents on the hydrazone or the terminal nitrogen of the hydrazide.

The position and electronic properties of substituents on the aromatic rings or other parts of this compound derivatives are critical determinants of their binding affinity and biological activity. solubilityofthings.com

Positional Effects: The location of a substituent can dramatically alter a molecule's interaction with its target. For example, in a series of thioether pleuromutilin (B8085454) derivatives, the position of substituents on a pyridine (B92270) ring was shown to be crucial for antibacterial activity. acs.org A hydroxyl or amino group at the 5-position of the pyridine ring resulted in potent activity, while the corresponding 6-position isomers were significantly less active. acs.org

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can influence the electronic distribution within the molecule, affecting its ability to form key interactions with the target. In the context of laccase inhibitors, the presence of electron-donating groups on the phenyl ring of hydrazide-hydrazones was found to enhance inhibitory activity. mdpi.com

The following table summarizes the general effects of substituent properties on biological activity:

Substituent PropertyGeneral Effect on Binding Affinity and Activity
Electron-Donating Groups (e.g., -OH, -OCH3, -NH2) Can increase electron density at key interaction points, potentially enhancing hydrogen bonding or other electrostatic interactions.
Electron-Withdrawing Groups (e.g., -NO2, -CN, -CF3) Can decrease electron density, which may be favorable for certain interactions or can alter the overall polarity of the molecule.
Bulky Groups (e.g., -t-butyl) Can provide favorable van der Waals interactions if they fit into a hydrophobic pocket, but can also cause steric hindrance, preventing optimal binding.
Halogens (e.g., -F, -Cl, -Br) Can increase lipophilicity and participate in halogen bonding, potentially improving membrane permeability and binding affinity.

In the design of bioactive hydrazide derivatives, a key consideration is the relative importance of the ring structures versus the substituents on the N'-terminal of the hydrazide or hydrazone moiety in determining selectivity and potency.

Ring Structures: The nature of the aromatic or heterocyclic rings incorporated into the molecule often dictates the primary interaction with the target. For instance, in laccase inhibitors, a slim salicylic (B10762653) aldehyde framework was found to be pivotal for stabilization near the substrate docking site. mdpi.com Different ring systems can provide the necessary scaffold to position key interacting groups correctly.

N'-Terminal Groups: Modifications at the N'-terminal of the hydrazide play a crucial role in fine-tuning the selectivity and potency of the inhibitor. acs.org For HDAC inhibitors, the size and nature of the alkyl or aryl groups on the hydrazide can influence selectivity between different HDAC isoforms. acs.org For example, smaller chains on the hydrazide were explored to enhance selectivity for HDAC6, which has a smaller active site cavity compared to HDAC1. acs.org

The interplay between the ring structure and the N'-terminal group is therefore critical. The ring system may provide the initial recognition and anchoring to the target, while the N'-terminal group can provide additional interactions that enhance potency and confer selectivity.

Computational Approaches to Ligand-Receptor Interactions and Molecular Recognition in Design Paradigms

Computational methods are indispensable tools in modern drug discovery and play a significant role in understanding and predicting the SAR of compounds like this compound derivatives. oncodesign-services.com These approaches provide insights into how a ligand (the drug molecule) interacts with its receptor at an atomic level.

Molecular Modeling and Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. oncodesign-services.com This method allows researchers to visualize the binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, molecular modeling studies of hydrazide-hydrazone laccase inhibitors helped to elucidate how these molecules bind to the active site of the enzyme. mdpi.com The docking results can guide the design of new derivatives with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR):

QSAR is a more advanced computational approach that develops mathematical models to correlate the physicochemical properties of a series of compounds with their biological activity. wikipedia.orgoncodesign-services.com By analyzing a dataset of compounds with known activities, QSAR models can predict the activity of new, untested compounds. This allows for the prioritization of synthetic efforts towards molecules that are most likely to be potent. A QSAR study on a set of antitubercular hydrazides identified key molecular descriptors related to their biological response, providing insights into their mechanism of action. acs.org

The integration of these computational approaches into the drug design paradigm allows for a more rational and efficient exploration of the chemical space, accelerating the discovery of new and effective therapeutic agents.

Computational and Theoretical Investigations of 2 Ethylsulfanyl Acetohydrazide

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the physicochemical properties of molecules like 2-(Ethylsulfanyl)acetohydrazide. mdpi.com DFT methods are favored for their balance of accuracy and computational efficiency, making them suitable for a wide range of molecular systems.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. nih.gov Conformational analysis is also performed to identify different stable conformers and their relative energies. This is particularly important for a flexible molecule like this compound, which has several rotatable bonds. The potential energy surface (PES) scan is a common technique used to explore the conformational space by systematically rotating specific dihedral angles. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Calculated at the B3LYP/6-311++G(d,p) level) (Note: The following data is illustrative and based on typical values for similar functional groups.)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C=O 1.23 O=C-N 122.5
C-N 1.34 C-N-N 119.8
N-N 1.42 C-S-C 100.2

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Determinations

The electronic properties of this compound are primarily understood through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap suggests higher reactivity. nih.gov

The distribution of HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized around the sulfur and nitrogen atoms, which are electron-rich, while the LUMO is likely centered on the carbonyl group.

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound (Note: The following data is illustrative.)

Parameter Energy (eV)
HOMO -6.85
LUMO -0.98

Charge Distribution Profiling: Molecular Electrostatic Potential (MEP) and Natural Bonding Orbitals (NBO) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.gov The MEP map uses a color-coded scheme to represent different electrostatic potential values. In the case of this compound, the regions of negative potential (typically colored red) are expected around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) are likely found around the hydrogen atoms of the amine and hydrazide groups.

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the intramolecular and intermolecular bonding and interactions between orbitals. jocpr.com It allows for the investigation of charge transfer and delocalization within the molecule, arising from hyperconjugative interactions. jocpr.com For this compound, NBO analysis can quantify the stabilization energies associated with electron delocalization from lone pairs of oxygen, nitrogen, and sulfur atoms to adjacent antibonding orbitals.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Ultraviolet-Visible Transitions)

DFT calculations are widely used to predict the vibrational spectra (infrared and Raman) of molecules. etsu.edunih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups. jocpr.com For this compound, characteristic vibrational frequencies for the C=O, N-H, and C-S stretching and bending modes can be predicted.

Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies and oscillator strengths can be used to simulate the UV-Vis spectrum, providing insights into the electronic transitions, such as n→π* and π→π*, which are expected for a molecule containing carbonyl and hydrazide groups. nih.gov

Table 3: Illustrative Predicted Vibrational Frequencies for this compound (Note: The following data is illustrative and unscaled.)

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
N-H Stretch -NH2 3450, 3350
C-H Stretch -CH2- 2980, 2930
C=O Stretch -C=O 1685
N-H Bend -NH2 1620

Calculation of Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity and stability. researchgate.net These descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electronegativity (χ): The ability of the molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are valuable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. researchgate.net

Table 4: Illustrative Global Reactivity Descriptors for this compound (Note: The following data is illustrative and calculated from the HOMO/LUMO energies in Table 2.)

Descriptor Formula Value (eV)
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 2.935
Chemical Softness (S) 1 / η 0.341
Electronegativity (χ) -(E_HOMO + E_LUMO) / 2 3.915
Chemical Potential (μ) -3.915

Thermodynamic Property Computations

DFT calculations can also be used to compute various thermodynamic properties of this compound, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. jocpr.comrsc.org These calculations are based on the vibrational frequencies and rotational constants obtained from the optimized geometry. Thermodynamic data is essential for predicting the spontaneity of reactions and for understanding the temperature dependence of the molecule's stability and reactivity. jocpr.com

Table 5: Illustrative Calculated Thermodynamic Properties of this compound at 298.15 K (Note: The following data is illustrative.)

Property Value
Zero-point vibrational energy 250.5 kJ/mol
Enthalpy (H) 265.8 kJ/mol
Entropy (S) 380.2 J/mol·K

Molecular Dynamics Simulations: Exploring Conformational Landscapes and Stability

Molecular dynamics (MD) simulations offer a powerful approach to sample the conformational space of a molecule, providing insights into its flexibility, stability, and the probabilities of adopting different shapes. researchgate.netfrontiersin.org For this compound, MD simulations can reveal how the molecule behaves in a physiological environment, such as in aqueous solution. By simulating the motion of every atom in the molecule over time, researchers can map out the potential energy surface and identify the most stable conformers. nih.govnih.gov

The ethylsulfanyl and acetohydrazide moieties can rotate around the central C-S and C-C bonds, leading to a variety of spatial arrangements. For instance, studies on similar molecules like ethyl sulfide (B99878) have identified multiple stable conformers, such as gauche-gauche, trans-trans, and trans-gauche forms. nist.gov MD simulations can quantify the energetic barriers between these conformers and the likelihood of their occurrence. This is crucial for understanding how the molecule might present itself to a biological target.

A representative, albeit hypothetical, dataset from an MD simulation of this compound is presented below to illustrate the type of information that can be obtained.

Table 1: Representative Conformational Analysis Data from a Hypothetical Molecular Dynamics Simulation of this compound
Dihedral Angle (θ)DescriptionRelative Energy (kcal/mol)Population (%)
~60°Gauche0.825
180°Anti0.070
~-60°Gauche1.25

This table is a hypothetical representation to illustrate the type of data obtained from MD simulations. The values are based on typical energy differences and population distributions for similar small organic molecules and are not experimental data for this specific compound.

Mechanistic Insights Derived from Computational Studies (e.g., Reaction Mechanisms, Transition State Characterization, Redox Chemistry, Photoisomerization)

Computational chemistry provides a robust framework for investigating the underlying mechanisms of chemical reactions, including the identification of transient intermediates and the characterization of transition states. For this compound, computational studies can shed light on several key processes.

Reaction Mechanisms: The hydrazide functional group is a versatile moiety that can participate in various reactions, such as acylations and condensations. nih.gov Quantum mechanical calculations can model the reaction pathways of this compound with other molecules, determining the most favorable routes and predicting reaction products. For example, the reaction of an acetohydrazide with an aldehyde to form a hydrazone has been computationally studied, revealing a plausible mechanism involving a five-membered palladium-ring intermediate in catalyzed reactions. nih.gov

Transition State Characterization: By mapping the potential energy surface of a reaction, computational methods can locate the transition state—the highest energy point along the reaction coordinate. The geometry and energy of the transition state are crucial for understanding the reaction rate. For a hypothetical hydrolysis of the amide bond in this compound, computational studies could pinpoint the structure of the tetrahedral intermediate and the associated transition states, providing a deeper understanding of its stability.

Redox Chemistry: The sulfur atom in the ethylsulfanyl group can undergo oxidation to form sulfoxides and sulfones. Computational studies, particularly using Density Functional Theory (DFT), can predict the redox potentials of these processes. dtu.dkrsc.orgblogspot.commdpi.comrsc.org Such calculations provide insight into the electronic structure of the oxidized species and the feasibility of such transformations under various conditions.

Photoisomerization: While less common for this specific molecule, if the hydrazide were derivatized into a hydrazone, the potential for photoinduced E/Z isomerization could be explored computationally. Such studies on similar hydrazone systems have been performed, calculating the excited state potential energy surfaces to understand the mechanism of photo-switching.

Molecular Modeling and Docking Studies for Ligand-Protein Interaction Prediction

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, or ligand, might interact with a biological macromolecule, such as a protein. uobaghdad.edu.iqpensoft.net This is particularly relevant for drug discovery, where the goal is to design molecules that can bind to a specific protein target and modulate its activity. nih.govnih.gov

In the case of this compound, molecular docking could be employed to screen for potential protein targets, such as those involved in bacterial infections. pensoft.netnih.govnih.govmdpi.com The process involves generating a three-dimensional model of the compound and then computationally placing it into the binding site of a protein. A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction.

For example, hydrazide-containing compounds have been investigated as inhibitors of various enzymes, including DNA gyrase in bacteria. nih.govnih.gov A hypothetical docking study of this compound against S. aureus GyrB could reveal key interactions, such as hydrogen bonds between the hydrazide group and amino acid residues in the binding pocket, and hydrophobic interactions involving the ethyl group.

Table 2: Hypothetical Molecular Docking Results for this compound against a Putative Bacterial Protein Target
Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
S. aureus GyrB-7.2Asp79, Gly83Hydrogen Bond
Ile84, Val120Hydrophobic
E. coli Gyrase B-6.5Ser54Hydrogen Bond
Ala53, Pro85Hydrophobic

This table is a hypothetical representation to illustrate the type of data obtained from molecular docking studies. The values and residues are based on published data for similar hydrazide derivatives and are not actual experimental data for this specific compound. nih.gov

These computational predictions can then guide experimental studies, such as enzyme inhibition assays and minimum inhibitory concentration (MIC) evaluations, to validate the potential biological activity of this compound as, for instance, a novel antibacterial agent. pensoft.netnih.gov

Advanced Applications in Chemical Synthesis and Chemical Biology

2-(Ethylsulfanyl)acetohydrazide as a Versatile Synthon in Organic Synthesis

In organic synthesis, a "synthon" refers to a structural unit within a molecule that can be formed or assembled by known synthetic operations. This compound is an exemplary synthon, providing a reliable and adaptable platform for the synthesis of a wide array of organic compounds. cymitquimica.com

The hydrazide functional group is a cornerstone in heterocyclic chemistry, known for its ability to react with a variety of electrophilic partners to form stable ring systems. This compound leverages this reactivity to serve as a key starting material for numerous heterocyclic scaffolds. The presence of the ethylsulfanyl group can further influence the properties and subsequent reactivity of the resulting heterocycles.

Hydrazides are well-established precursors for five- and six-membered heterocyclic rings containing multiple heteroatoms. arkat-usa.orgafinitica.comresearchgate.net By reacting with appropriate reagents, this compound can be cyclized into various ring systems. For instance, reaction with isothiocyanates can lead to thiosemicarbazide (B42300) intermediates, which are readily cyclized into 1,2,4-triazoles or 1,3,4-thiadiazoles. researchgate.netresearchtrends.netbohrium.com Similarly, reactions with diketones, keto-esters, or other bifunctional electrophiles can yield pyrazoles, oxadiazoles (B1248032), and other important heterocyclic cores. ekb.egumich.edu The versatility of the acetohydrazide moiety makes it a valuable tool for generating molecular diversity. researchgate.netchemmethod.com

Table 1: Examples of Heterocyclic Ring Systems Derived from Hydrazide Precursors

Reagent Class Intermediate Resulting Heterocycle
Isothiocyanates Thiosemicarbazide 1,2,4-Triazole, 1,3,4-Thiadiazole
Carbon Disulfide Hydrazide-carbodithioate 1,3,4-Oxadiazole, 1,3,4-Thiadiazole
β-Ketoesters Hydrazone Pyrazolone
Dihalides / Ditosylates - N-Substituted Piperidine/Pyrrolidine

This table represents common transformations of the hydrazide functional group relevant to the synthesis of heterocyclic systems.

The heterocyclic scaffolds generated from this compound serve as intermediates in the synthesis of more complex and often biologically active molecules. arkat-usa.orgafinitica.comresearchgate.net These "stepping-stone" molecules are critical in constructing the core structures of pharmaceuticals, agrochemicals, and materials. leeds.ac.uk The synthesis of complex indole (B1671886) alkaloids and other natural products often relies on the strategic assembly of heterocyclic building blocks. rsc.org

The ability to generate polyfunctionalized heterocycles from this single precursor allows for the systematic exploration of chemical space and the development of structure-activity relationships in drug discovery programs. The ethylsulfanyl group can be retained in the final product to modulate lipophilicity or act as a handle for further functionalization, for example, through oxidation to the corresponding sulfoxide (B87167) or sulfone, thereby increasing the complexity and utility of the derived molecules.

Role in Bioconjugation and Surface Modification Applications

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or antibody. chemistryviews.org The hydrazide group of this compound is a powerful tool for this purpose. It reacts chemoselectively with aldehydes and ketones to form stable hydrazone linkages. nih.gov

This reaction is particularly useful because aldehyde or ketone functionalities can be introduced into proteins and other biomolecules site-specifically, either through enzymatic modification or by the oxidation of N-terminal serine or threonine residues. nih.gov By reacting a biomolecule containing an aldehyde "handle" with this compound, the ethylsulfanyl moiety can be specifically attached for applications such as drug delivery or diagnostics.

Similarly, in materials science, this compound can be used for surface modification. anl.govuni-lj.si Surfaces, such as those of silica (B1680970) nanoparticles or polymer films, can be functionalized with aldehyde groups. magtech.com.cn Subsequent reaction with this compound anchors the (ethylsulfanyl)acetyl group to the surface, altering its chemical properties and allowing for the subsequent attachment of other molecules or layers.

Application in Protein Chemical Synthesis and Site-Specific Modification (e.g., Native Chemical Ligation)

The total chemical synthesis of proteins is a powerful technique for producing proteins with precise modifications that are inaccessible through biological methods. d-nb.inforsc.org Native Chemical Ligation (NCL) is the most prominent method used for this purpose, involving the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. wikipedia.orgnih.govnih.gov

A significant challenge in NCL is the instability of peptide thioesters during the standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov To overcome this, peptide hydrazides are widely used as stable and readily accessible thioester surrogates. eurpepsoc.com A peptide chain can be synthesized with a C-terminal hydrazide, which is stable throughout the synthesis and purification process. frontiersin.org

Just before the ligation step, the peptide hydrazide is converted in situ to a highly reactive peptide thioester. This is typically achieved by mild oxidation with sodium nitrite (B80452) under acidic conditions to form an acyl azide (B81097), followed by reaction with a thiol, such as 4-mercaptophenylacetic acid (MPAA). nih.govrsc.org

In this context, this compound can be envisioned as a component of a C-terminal modifying group for a peptide. The hydrazide allows for stable synthesis and handling, while the ethylsulfanyl group can participate as the thiol component in the subsequent ligation, generating the crucial thioester intermediate required for NCL. This strategy expands the toolbox for chemical protein synthesis, enabling the assembly of complex and modified proteins for research and therapeutic applications. frontiersin.org

Table 2: Key Stages of Hydrazide-Based Native Chemical Ligation

Stage Description Key Reagents
SPPS A peptide is synthesized on a solid support, terminating in a stable hydrazide group. Fmoc-amino acids, resin
Activation The purified peptide hydrazide is converted to a reactive acyl azide intermediate in solution. Sodium Nitrite (NaNO₂)
Thiolysis The acyl azide rapidly reacts with a thiol to form the peptide thioester required for NCL. Aryl thiol (e.g., MPAA)

| Ligation | The peptide thioester reacts with a second peptide containing an N-terminal cysteine to form a native peptide bond. | Peptide-Cys |

Emerging Research Avenues and Future Directions for 2 Ethylsulfanyl Acetohydrazide Research

Development of Novel, Efficient, and Sustainable Synthetic Methodologies for Hydrazide Derivatives

The traditional synthesis of hydrazides, including 2-(Ethylsulfanyl)acetohydrazide, typically involves the reaction of an ester with hydrazine (B178648) hydrate (B1144303). tandfonline.comacs.org For instance, 2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl thio)acetohydrazide is prepared from its corresponding ester and hydrazine hydrate. sapub.org While effective, future research is increasingly focused on developing more sustainable and efficient synthetic routes.

Key Future Directions:

Green Chemistry Approaches: The use of environmentally benign solvents and catalysts is a major trend. Recent studies have demonstrated the synthesis of hydrazide derivatives using L-proline as a "green" organocatalyst in solvent-free conditions, achieved through mechanical grinding. mdpi.com This approach offers high yields, reduced reaction times, and lower costs, presenting a promising avenue for the synthesis of this compound. mdpi.com Another sustainable method involves high-energy ball milling, which can produce Schiff base complexes from hydrazides in minutes with very high yields and minimal solvent use. arabjchem.org

Catalytic Innovations: The development of novel catalysts can improve selectivity and efficiency. Molybdenum-catalyzed selective oxidation of thiols, for example, represents a green protocol for creating S-S bonds, which could be adapted for synthesizing precursors to sulfur-containing hydrazides. rsc.org

One-Pot Syntheses: Streamlining synthetic sequences into one-pot reactions reduces waste and improves efficiency. The synthesis of imidazo[1,2-a]pyrazine-2-carboxylic acid arylidene-hydrazides, for example, involves the condensation of hydrazides with aldehydes in a straightforward process. tandfonline.com Such strategies could be applied to this compound to directly generate more complex derivatives.

A standard synthetic route for this compound would begin with the reaction of an ester, ethyl 2-(ethylsulfanyl)acetate, with hydrazine hydrate. The precursor ester itself can be synthesized from the reaction of 2-mercaptobenzothiazole (B37678) with ethyl chloroacetate (B1199739), followed by oxidation. acs.org

Exploration of Advanced Coordination Complexes with Tailored Physicochemical and Electronic Properties

Hydrazides are excellent ligands for forming coordination complexes with various metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand. researchgate.netrsc.org The this compound molecule is a particularly interesting ligand because it possesses multiple potential coordination sites: the carbonyl oxygen, the terminal amine nitrogen, and the sulfur atom of the ethylsulfanyl group. This allows it to act as a versatile chelating agent.

Key Future Directions:

Novel Complex Synthesis: Research into the coordination chemistry of this compound could lead to novel metal complexes with unique geometries and properties. Studies on similar hydrazide ligands show they can form stable, non-electrolytic complexes with metals like Co(II), Ni(II), and Cu(II). researchgate.netunesp.br For example, a Ni(II) complex with a related acetohydrazide ligand was found to have a polymeric structure where the hydrazide coordinates through its carbonyl oxygen and amine nitrogen.

Tuning Properties through Metal and Ligand Choice: The physicochemical and electronic properties of these complexes can be precisely tailored. The choice of the metal ion (e.g., Cu(I), Ni(II), Zn(II)) and modifications to the ligand structure can influence the resulting complex's geometry (e.g., octahedral, tetrahedral), stability, and reactivity. nih.govelixirpublishers.com The sulfur atom in the this compound backbone is a soft donor, making it particularly suitable for binding to soft metal ions, which could lead to complexes with specific catalytic or biological functions. nih.gov

Biomimetic and Materials Applications: Metal-sulfur bonds are crucial in many biological systems, such as metalloproteins. nih.gov Complexes of this compound could serve as models for these biological sites. Furthermore, the ability to form polymeric structures opens up possibilities in materials science for creating novel coordination polymers with interesting optical or magnetic properties.

Table 1: Potential Coordination Behavior of this compound
Potential Donor AtomsMetal Ion Preference (HSAB Theory)Possible Coordination ModesResulting Complex Geometry
Carbonyl Oxygen (Hard)Hard acids (e.g., Cr³⁺, Fe³⁺)Monodentate, Bidentate (with NH₂)Octahedral, Tetrahedral
Amine Nitrogen (Borderline)Borderline acids (e.g., Ni²⁺, Cu²⁺, Zn²⁺)Bidentate (with C=O)Octahedral, Square Planar
Thioether Sulfur (Soft)Soft acids (e.g., Cu⁺, Ag⁺, Pd²⁺)Monodentate, BridgingLinear, Trigonal Planar

Integration of Cutting-Edge Computational Methodologies for Predictive Molecular Design and Mechanistic Elucidation

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the elucidation of reaction mechanisms before a molecule is ever synthesized in a lab. ijcrt.org Techniques like Density Functional Theory (DFT) and molecular docking are particularly powerful. acs.orgresearchgate.netbohrium.com

Key Future Directions:

Predictive Molecular Modeling: For this compound, computational methods can be used to predict its three-dimensional structure, electronic properties, and potential reactivity. DFT calculations can reveal the distribution of electron density, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding how the molecule will interact with other reagents or biological targets. nih.gov

Mechanism Elucidation: DFT studies can be employed to map out the entire reaction pathway for the synthesis of this compound derivatives or their complexation with metals. acs.orgunirioja.es This provides deep insight into the transition states and intermediates, helping chemists to optimize reaction conditions and predict the selectivity of a reaction. acs.org

In Silico Screening and Drug Design: Molecular docking simulations can predict how this compound and its derivatives might bind to the active sites of proteins, such as enzymes or receptors. researchgate.netmdpi.comresearchgate.net This allows for the virtual screening of large libraries of potential derivatives to identify candidates with high predicted binding affinity for a specific biological target, for example, in the search for new anticancer or antimicrobial agents. bohrium.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models can further refine this process by correlating molecular structure with biological activity. ijcrt.org

Rational Design and Synthesis of Chemically Modulated Systems for Targeted Molecular Interventions

The true potential of this compound lies in its use as a scaffold for rational design. By chemically modifying its structure, new molecules can be synthesized with specific, predetermined functions for targeted interventions in biological or material systems. mdpi.com

Key Future Directions:

Synthesis of Bioactive Heterocycles: The hydrazide group is a gateway to a vast array of heterocyclic compounds. mdpi.com By reacting this compound with appropriate reagents, it can be converted into derivatives containing 1,3,4-oxadiazoles, 1,2,4-triazoles, pyrazoles, or thiazoles. mdpi.commdpi.commdpi.com Each of these heterocyclic rings is known to be a "pharmacophore" associated with distinct biological activities. For instance, triazole derivatives of a related benzohydrazide (B10538) have shown potent antioxidant properties. bohrium.com

Structure-Activity Relationship (SAR) Studies: A systematic approach to modifying the this compound structure will be crucial. This involves creating a library of derivatives by, for example, changing the alkyl group on the sulfur atom or by synthesizing a series of hydrazones from different aldehydes and ketones. acs.orgnih.gov The biological activity of each derivative would then be tested to establish a clear structure-activity relationship (SAR), guiding the design of more potent and selective compounds. tandfonline.com

Hybrid Molecule Design: The principle of molecular hybridization, which combines two or more pharmacophores into a single molecule, is a powerful strategy in drug design. nih.gov The this compound core could be combined with other known bioactive fragments, such as a benzoxazole (B165842) or quinoline (B57606) moiety, to create novel hybrid molecules with potentially synergistic or enhanced therapeutic effects. mdpi.comacs.org

While this compound is a relatively simple molecule, it stands at the crossroads of several exciting and rapidly advancing areas of chemical research. The development of sustainable synthesis methods, the exploration of its coordination chemistry, the application of predictive computational tools, and the rational design of new functional molecules all represent promising future directions. As these research avenues are explored, the full potential of this compound as a valuable building block in medicine, materials science, and beyond is likely to be realized.

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